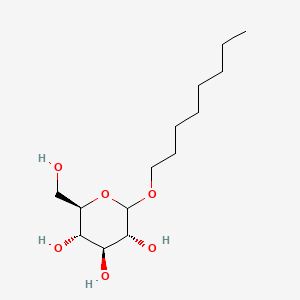

Octyl D-glucopyranoside

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Octyl D-glucopyranoside (OGP) primarily targets membrane-bound proteins . It is used for the solubilization and isolation of these proteins in their native state . Additionally, it is used for the preparation of lipid vesicles .

Mode of Action

OGP acts as a non-ionic detergent . It forms small, uniform micelles that interact with membrane-bound proteins, solubilizing them while preserving their native state . This interaction results in changes to the thermodynamic parameters of membranes, such as phase transition temperature, enthalpy change, and cooperativity .

Biochemical Pathways

OGP affects the biochemical pathways involved in the formation and stability of lipid vesicles . It can act synergistically with cholesterol in the polar–nonpolar spaces of the DPPC bilayer . This interaction leads to changes in the fluidity and compactness of the membrane at temperatures of biological relevance .

Pharmacokinetics

It is known that lipid vesicles containing ogp demonstrate good stability after 3 months of storage . This suggests that OGP may have favorable ADME properties, contributing to its bioavailability.

Result of Action

The action of OGP results in the solubilization of membrane-bound proteins and the formation of stable lipid vesicles . These vesicles can be used for drug delivery, with the potential for use in nanomedicine .

Action Environment

The action of OGP can be influenced by environmental factors. For instance, the presence of cholesterol can enhance the action of OGP . Furthermore, OGP has been shown to have less negative impact on environmental microorganisms and better biodegradability than surfactants synthesized from petroleum products .

Analyse Biochimique

Biochemical Properties

Octyl D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization and crystallization of membrane proteins . It disrupts hydrophobic interactions while maintaining protein structure, enabling the solubilization and purification of membrane proteins .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported to completely inhibit cavitation-induced cell lysis in vitro . Furthermore, it has been used in the formation of hybrid liposomes, which have potential properties to use as nanovesicles for drug delivery .

Molecular Mechanism

The mechanism of action of this compound involves disrupting hydrophobic interactions while maintaining protein structure . This allows for the solubilization and purification of membrane proteins. In the context of hybrid liposomes, this compound can act synergistically with cholesterol in the lipid bilayer, leading to changes in the fluidity and compactness of the membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, lipid vesicles containing this compound demonstrated good stability after 3 months of storage . This suggests that this compound has a stable effect over time in these settings.

Transport and Distribution

This compound is used in the formation of hybrid liposomes, suggesting that it can be transported and distributed within cells and tissues as part of these structures .

Subcellular Localization

Given its role in the formation of hybrid liposomes, it is likely that it is localized to areas of the cell where these structures are formed .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Octyl D-glucopyranoside can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of β-glucosidase to catalyze the reverse hydrolysis reaction between glucose and octanol in non-aqueous solvents . The highest yield of this compound (67 mol%) was obtained using a reaction mixture containing 0.5 M glucose, 3 units/mL enzyme, 20% (v/v) octanol, and 70% (v/v) [BMIm] [PF6] at 30°C .

Industrial Production Methods

In industrial settings, this compound is often produced by mixing 2,3,4,6-tetra-acetyl bromo-glucose with octanol and zinc oxide, followed by deacetylation to obtain the final product . This method is cost-effective and utilizes readily available reagents, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Octyl D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and octanol . Transglucosylation involves the transfer of the glucose moiety to another nucleophile, such as an alcohol or another sugar .

Common Reagents and Conditions

Hydrolysis: Typically requires water and an enzyme like β-glucosidase.

Transglucosylation: Requires a suitable nucleophile and an enzyme catalyst under mild conditions.

Major Products

Hydrolysis: Produces glucose and octanol.

Transglucosylation: Produces various alkyl glucosides depending on the nucleophile used.

Applications De Recherche Scientifique

Octyl D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of other compounds.

Biology: Commonly used to solubilize and stabilize membrane proteins for structural studies.

Industry: Utilized in cleaning products, food, and cosmetics due to its non-ionic and biodegradable nature.

Comparaison Avec Des Composés Similaires

Similar Compounds

Decyl D-glucopyranoside: Similar in structure but with a longer alkyl chain.

Maltosides: Have an additional sugar moiety in their head group compared to glucosides.

CHAPS and CHAPSO: Zwitter-ionic detergents used for similar purposes.

Uniqueness

Octyl D-glucopyranoside is unique due to its balance of hydrophilic and hydrophobic properties, making it milder than many other detergents. This balance allows it to solubilize membrane proteins effectively while maintaining their functional integrity .

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RQICVUQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042235 | |

| Record name | Octyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41444-50-2, 54549-23-4 | |

| Record name | Octyl glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41444-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B3426782.png)

![(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3426790.png)